molecular formula C23H19N3O2 B2495810 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide CAS No. 1797859-09-6

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Cat. No.: B2495810
CAS No.: 1797859-09-6
M. Wt: 369.424
InChI Key: GGJRVCPPWSUOST-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization of ATM Inhibitors

A novel series of 3-quinoline carboxamides, including related compounds, has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in combination with DNA damage-inducing agents in disease-relevant models, highlighting their potential in therapeutic applications, particularly in oncology (Degorce et al., 2016).

Fluorescent Anion Sensing

Derivatives of quinoline carboxamides have been developed as fluorescent anion sensors, demonstrating efficient fluorescence quenching by various anions in water. These sensors showcase the compound's utility in environmental monitoring and analytical chemistry, with specific applications in detecting anions in aqueous solutions (Dorazco‐González et al., 2014).

Antimicrobial and Antitubercular Activities

Substituted quinoline-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed higher activity against Mycobacterium tuberculosis and other mycobacterial species than standard drugs, indicating their potential in developing new antimycobacterial therapies (Goněc et al., 2012).

Corrosion Inhibition

Quinoline derivatives, including quinoline-2-carboxamides, are widely recognized for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable in protecting metals against corrosion, especially in industrial applications (Verma et al., 2020).

Diuretic Properties

Polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties, making them potential candidates for new hypertension remedies. This research highlights the compound's utility in addressing cardiovascular diseases (Shishkina et al., 2018).

Properties

IUPAC Name

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRVCPPWSUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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